Z-D-Lys(Boc)-OH

Solution-Phase Peptide Synthesis Orthogonal Protection Z/Boc Strategy

Z-D-Lys(Boc)-OH is an orthogonally protected D-lysine building block essential for solution-phase peptide synthesis. Its Z (benzyloxycarbonyl) at the α-amine and Boc (tert-butyloxycarbonyl) at the ε-amine allow selective deprotection: hydrogenolysis removes Z while Boc remains intact; acidolysis cleaves Boc without affecting Z. Substituting with a mismatched pair (e.g., Boc-D-Lys(Z)-OH) or the L-enantiomer (Z-L-Lys(Boc)-OH, CAS 2389-60-8) risks synthetic failure and altered stereochemical outcomes. Supplied as ≥98% HPLC-pure powder with ≤0.5% enantiomeric impurity, it ensures chiral integrity for peptidomimetic and therapeutic peptide programs. Suitable for research to large-scale solution-phase assembly.

Molecular Formula C19H28N2O6
Molecular Weight 380.4 g/mol
CAS No. 66845-42-9
Cat. No. B556996
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-D-Lys(Boc)-OH
CAS66845-42-9
SynonymsZ-D-Lys(Boc)-OH; 66845-42-9; Z-Lys(Boc)-OH; CBZ-D-LYS(BOC)-OH; Nalpha-Z-Nepsilon-Boc-D-lysine; Nalpha-Cbz-Nepsilon-Boc-D-Lysine; N-Benzyloxycarbonyl-N'-(tert-Butoxycarbonyl)-L-lysine; AmbotzZAA1151; PubChem12957; AC1OJJ8V; N|A-Z-N|A-Boc-D-lysine; 96019_ALDRICH; N|A-Cbz-N|A-Boc-D-Lysine; Cbz-D-Lys(Boc)-OH.DCHA; SCHEMBL2467817; 96019_FLUKA; MolPort-003-939-913; ACT03124; ZINC4521932; CZ-075; AKOS015841476; AJ-51476; AK-46019; BR-46019; SC-09719
Molecular FormulaC19H28N2O6
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C19H28N2O6/c1-19(2,3)27-17(24)20-12-8-7-11-15(16(22)23)21-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1
InChIKeyDYSBKEOCHROEGX-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-D-Lys(Boc)-OH (CAS 66845-42-9) Procurement Guide: Orthogonally Protected D-Lysine for Solution-Phase Peptide Synthesis


Z-D-Lys(Boc)-OH (CAS 66845-42-9), also known as Nα-Z-Nε-Boc-D-lysine, is an orthogonally protected D-lysine derivative widely used in solution-phase peptide synthesis. It features a benzyloxycarbonyl (Z) group on the α-amino position and a tert-butyloxycarbonyl (Boc) group on the ε-amino side chain, enabling selective and sequential deprotection under distinct conditions (catalytic hydrogenolysis for Z, acidolysis for Boc). This compound is supplied as a powder with a typical purity specification of ≥98% (HPLC) and is suitable for both research-scale and larger-scale peptide assembly .

Why Generic Substitution of Z-D-Lys(Boc)-OH Fails: Orthogonal Protection and Enantiomeric Integrity Dictate Procurement Decisions


Substituting Z-D-Lys(Boc)-OH with other protected D-lysine derivatives or alternative protection schemes risks synthetic failure. The Z/Boc orthogonal pair is specifically designed for solution-phase synthesis where the Z group remains stable to the acidic conditions used for Boc removal, while the Boc group survives hydrogenolytic Z-deprotection. Swapping to a mismatched protection scheme (e.g., Boc-D-Lys(Z)-OH, which has Boc on α-amino and Z on ε-amino) reverses the deprotection sequence, potentially compromising chain assembly. Additionally, the D-configuration of the lysine residue is critical for the biological activity and conformational properties of the target peptide; use of the L-enantiomer (Z-L-Lys(Boc)-OH, CAS 2389-60-8) yields a different stereochemical outcome. Therefore, procurement must be compound-specific rather than based on generic lysine derivative descriptions .

Quantitative Differentiation Evidence for Z-D-Lys(Boc)-OH Against Close Analogs


Orthogonal Protection Scheme for Solution-Phase Synthesis: Z-D-Lys(Boc)-OH vs. Fmoc-D-Lys(Boc)-OH

Z-D-Lys(Boc)-OH is specifically suited for solution-phase peptide synthesis, whereas Fmoc-D-Lys(Boc)-OH (CAS 92122-45-7) is the standard building block for Fmoc-based solid-phase peptide synthesis (SPPS). The Z group in Z-D-Lys(Boc)-OH is removed by catalytic hydrogenolysis, while the Boc group is cleaved under acidic conditions. In contrast, the Fmoc group in Fmoc-D-Lys(Boc)-OH is removed by base (piperidine), which is incompatible with solution-phase methodologies that avoid repeated basic treatments. This functional divergence is reflected in vendor classification: Z-D-Lys(Boc)-OH is labeled 'reaction type: solution phase peptide synthesis', while Fmoc-D-Lys(Boc)-OH is recommended for SPPS .

Solution-Phase Peptide Synthesis Orthogonal Protection Z/Boc Strategy

Enantiomeric Purity: Z-D-Lys(Boc)-OH vs. Z-L-Lys(Boc)-OH

Z-D-Lys(Boc)-OH is supplied with a controlled enantiomeric impurity specification. The Watanabe Chemical specification for this compound sets a limit of ≤0.5% for the undesired stereoisomer (enantiomer) as determined by HPLC. In contrast, the L-enantiomer counterpart, Z-L-Lys(Boc)-OH (CAS 2389-60-8), is typically supplied with a purity of ≥98% (HPLC) but without a published enantiomeric impurity specification, as it is the naturally occurring L-form [1]. This quantified enantiomeric control ensures that incorporation of the D-lysine residue into peptides proceeds with minimal risk of epimerization or contamination with the L-isomer.

Chiral Peptide Synthesis Enantiomeric Purity D-Amino Acid Incorporation

Optical Rotation and Chiral Consistency: Z-D-Lys(Boc)-OH vs. Boc-D-Lys(Z)-OH

Z-D-Lys(Boc)-OH exhibits a positive specific optical rotation of [α]D²⁵ = +8.6 ± 1º (c=1.98 in DMF) to +10.7º (c=1, DMF) , confirming its D-configuration. In contrast, its positional isomer Boc-D-Lys(Z)-OH (CAS 76477-42-4), which bears Boc on the α-amino group and Z on the ε-amino group, is also a D-lysine derivative but with a reversed protection pattern, leading to different deprotection kinetics and solubility properties. While both are used in peptide synthesis, Boc-D-Lys(Z)-OH is the standard choice for Boc-SPPS (where Boc is removed during each cycle), whereas Z-D-Lys(Boc)-OH is optimized for solution-phase approaches.

Chiral Purity Optical Rotation Peptide Conformation

Storage Stability and Long-Term Preservation: Z-D-Lys(Boc)-OH vs. Ambient-Stable Analogs

Z-D-Lys(Boc)-OH requires refrigerated or frozen storage to maintain its integrity. Vendor specifications consistently recommend storage at -20°C for long-term preservation (powder form stable for up to 3 years at -20°C) [1][2], or at 2-8°C for shorter-term storage . In comparison, Fmoc-D-Lys(Boc)-OH (molecular weight 468.54) is typically stored at 2-30°C, reflecting the inherent stability differences between Z- and Fmoc-protected amino acids. The higher molecular weight and distinct protecting group of Fmoc-D-Lys(Boc)-OH confer different solubility and stability profiles, making storage condition a key procurement consideration for laboratories with limited cold storage capacity .

Compound Stability Long-Term Storage Peptide Building Block Shelf-Life

Optimal Procurement and Application Scenarios for Z-D-Lys(Boc)-OH


Solution-Phase Synthesis of D-Lysine-Containing Bioactive Peptides

Z-D-Lys(Boc)-OH is the building block of choice for solution-phase assembly of peptide sequences that require a D-lysine residue with orthogonal protection. The Z/Boc pair allows for selective α-amino deprotection (hydrogenolysis) while keeping the ε-amino group protected for later conjugation or cyclization steps. This compound has been cited in patents for synthesizing α4β7 peptide antagonists and in methodologies for large-scale peptide production, where solution-phase synthesis offers cost and scalability advantages over SPPS [1].

Stereochemically Controlled Synthesis of D-Amino Acid-Containing Peptides

The stringent enantiomeric impurity specification of ≤0.5% for Z-D-Lys(Boc)-OH ensures that peptides incorporating D-lysine maintain their intended chiral purity. This is particularly important in the development of peptidomimetics and therapeutic peptides where D-amino acids are introduced to enhance proteolytic stability or modulate receptor binding. Procurement from vendors that provide enantiomeric purity certification reduces the risk of batch failure due to stereochemical contamination [1].

Intermediate for Orthogonally Protected Lysine Derivatives in Multistep Synthesis

Z-D-Lys(Boc)-OH serves as a key intermediate for generating more complex lysine derivatives. For example, it can be converted to Nα-Z-Nε-Boc-D-lysine active esters (e.g., -ONp) for enhanced coupling efficiency in demanding peptide bond formations. Its well-defined storage requirements (-20°C for long-term stability) ensure that the compound retains its reactivity over extended research timelines [1][2].

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